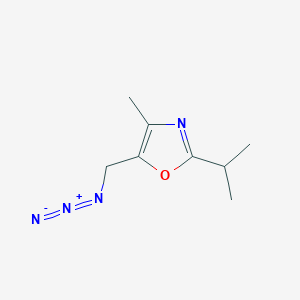

5-(Azidomethyl)-4-methyl-2-(propan-2-yl)-1,3-oxazole

描述

Historical Context of Azido-Oxazole Chemistry

The development of azido-oxazole chemistry represents a convergence of two historically significant chemical domains. The azido group has received substantial attention since the discovery of phenyl azide in 1864 and hydrogen azide in 1890, with their chemical properties and reactivity patterns being extensively documented by researchers such as Boyer. The early investigations by Forster in 1905 demonstrated the acid and base catalyzed decomposition reactions of azido groups, particularly in α-azido ketones, aldehydes, and esters, establishing fundamental understanding of azide reactivity patterns.

The oxazole heterocycle itself has been recognized as an important structural motif since the early developments in heterocyclic chemistry. The classical synthetic approaches to oxazoles, including the Robinson-Gabriel synthesis through dehydration of 2-acylaminoketones and the Fischer oxazole synthesis from cyanohydrins and aldehydes, provided foundational methodologies for accessing these five-membered aromatic heterocycles. The combination of azido functionality with oxazole rings emerged as researchers recognized the synthetic utility of α-azido ketones in heterocycle construction.

Boyer's investigations in 1952 on the pyrolysis of α-azido carbonyl compounds revealed their conversion to α-imino carbonyl compounds at temperatures of 200-220°C, demonstrating the thermal reactivity of azido groups. These early studies established the mechanistic foundation for understanding how azido groups could participate in cyclization reactions to form oxazole derivatives. The development of more sophisticated synthetic methodologies in the latter half of the twentieth century enabled the precise construction of azido-oxazole compounds with defined substitution patterns.

Significance in Heterocyclic Chemistry

This compound occupies a unique position within heterocyclic chemistry due to its combination of structural features and reactive functionality. The oxazole ring system itself is recognized as a weak base with a conjugate acid having a pKa of 0.8, significantly less basic than imidazole which has a pKa of 7. This electronic character influences the reactivity patterns and stability of the compound under various reaction conditions.

The azidomethyl substituent at position 5 provides exceptional versatility for further chemical transformations. The azido group serves as a crucial functional handle for nucleophilic substitution reactions, enabling the introduction of diverse molecular fragments through well-established displacement mechanisms. This reactivity pattern has been extensively exploited in continuous-flow synthetic processes, where 2-(azidomethyl)oxazoles are prepared through three-step protocols involving vinyl azides, azirines, and bromoacetyl bromide intermediates.

The substitution pattern of this compound creates a highly functionalized scaffold that can participate in multiple reaction pathways. The methyl group at position 4 and the propan-2-yl group at position 2 provide steric and electronic influences that modulate the reactivity of the azido group and the overall stability of the molecule. This combination of substituents creates opportunities for regioselective transformations and provides access to complex molecular architectures through systematic synthetic manipulations.

Table 1: Structural and Physical Properties of this compound

Overview of Current Research Status

Contemporary research on this compound and related azido-oxazole compounds has focused primarily on synthetic methodology development and applications in click chemistry. The compound has emerged as a valuable intermediate in continuous-flow synthetic processes, with recent studies demonstrating efficient three-step protocols for producing 2-(azidomethyl)oxazoles from vinyl azides with overall residence times of 7 to 9 minutes.

Recent developments in oxazole synthesis have emphasized the use of environmentally benign methodologies and scalable processes. The advancement of continuous multistep synthesis protocols has enabled the preparation of azido-oxazole compounds under controlled conditions with improved selectivity and reduced side product formation. These methodologies have demonstrated the conversion of vinyl azides to azirines through thermolysis, followed by reaction with bromoacetyl bromide to provide 2-(bromomethyl)oxazoles, which subsequently undergo nucleophilic displacement with sodium azide to yield the desired azido compounds.

The current research landscape also encompasses the exploration of azido-oxazole compounds in pharmaceutical development contexts. While specific therapeutic applications remain under investigation, the structural features of this compound align with established medicinal chemistry principles for heterocyclic drug design. The oxazole moiety is found in numerous Food and Drug Administration-approved medications, including anti-inflammatory agents and antibiotics, providing precedent for the pharmaceutical relevance of this chemical class.

Table 2: Recent Synthetic Methodologies for Azido-Oxazole Preparation

The integration of green chemistry principles into azido-oxazole synthesis represents a significant advancement in the field. Modern synthetic approaches emphasize the reduction of toxic solvents, catalysts, and energy consumption while maintaining high efficiency and selectivity. These developments have positioned this compound as an accessible target for synthetic chemists working in both academic and industrial settings.

Current research efforts continue to explore the reactivity patterns of the azidomethyl group in various chemical environments. The azido functionality serves as a versatile handle for cycloaddition reactions, particularly the copper-catalyzed azide-alkyne cycloaddition reaction, which has found extensive applications in chemical biology and materials science. This reactivity profile positions this compound as a valuable building block for the construction of complex molecular architectures through modular synthetic strategies.

属性

IUPAC Name |

5-(azidomethyl)-4-methyl-2-propan-2-yl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O/c1-5(2)8-11-6(3)7(13-8)4-10-12-9/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYTUVFVNDPQPOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=N1)C(C)C)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Conventional Oxazole Synthesis Methods

- Robinson-Gabriel Synthesis: Cyclodehydration of acylaminoketones under acidic conditions to yield 2,5-disubstituted oxazoles. Yields can be improved using polyphosphoric acid (50-60%).

- Bredereck Reaction: Reaction of α-haloketones with amides to form oxazoles, useful for 2,4-disubstituted oxazoles.

- Van Leusen Synthesis: Utilizes TosMIC (tosylmethyl isocyanide) and aldehydes to build oxazole rings under mild conditions.

- Cycloisomerization and Erlenmeyer-Polchl Reactions: Alternative routes involving cyclization of appropriate precursors.

These methods provide the oxazole ring with varying substitution patterns and are adaptable to introduce alkyl groups such as methyl and isopropyl at the 4- and 2-positions, respectively.

Modern Green and Microwave-Assisted Methods

Microwave-assisted synthesis and multistep catalytic processes have been developed to improve yields, reduce reaction times, and minimize hazardous reagents. For example, microwave irradiation of substituted aryl aldehydes with TosMIC in isopropyl alcohol and potassium phosphate catalyst produces 4,5-disubstituted oxazoles efficiently.

Preparation of this compound

General Synthetic Strategy

The synthesis of this compound typically involves:

- Construction of the substituted oxazole core with methyl and isopropyl groups at the 4- and 2-positions, respectively.

- Introduction of the azidomethyl substituent at the 5-position, usually via azidation of a suitable precursor bearing a leaving group (e.g., halomethyl or chloromethyl).

Azidomethyl Group Introduction

A common approach to introducing the azidomethyl group involves nucleophilic substitution of a halomethyl precursor with sodium azide (NaN3) or other metal azides (LiN3, KN3). This reaction is typically carried out in polar aprotic solvents or alcohols under ambient or reflux conditions.

- In a related patented process for oxazolidinone derivatives, (S)-epichlorohydrin is reacted with sodium azide in methanol at ambient temperature to yield 1-azido-3-chloro-propan-2-ol intermediates.

- Subsequent transformations involve cyclization and functional group modifications to install the azidomethyl group on the heterocyclic ring.

- The azidation step benefits from the use of inorganic bases such as potassium carbonate to facilitate substitution and improve yields.

- Solvents such as methanol, ethanol, isopropanol, acetone, or their mixtures are used depending on substrate solubility and reaction conditions.

Cyclization and Functional Group Transformations

- Cyclization of N-formyl alanine esters or N-alkoxy oxalyl-alpha-amino propionates in the presence of cyclization agents like phosphorus oxychloride (POCl3) and tertiary amines yields 4-methyl-5-alkoxy oxazoles.

- These methods can be adapted to introduce the isopropyl group at the 2-position by selecting appropriate starting materials or alkylating agents.

- Reaction times vary, with cyclization typically requiring several hours (e.g., 10+ hours) under heating to achieve good yields (81-90% reported for similar oxazole derivatives).

Representative Preparation Procedure (Summarized)

| Step | Reaction Description | Reagents & Conditions | Notes/Outcome |

|---|---|---|---|

| 1 | Preparation of halomethyl precursor | React substituted oxazole or precursor with chloromethylating agent | Introduces chloromethyl group at 5-position |

| 2 | Azidation of halomethyl intermediate | Sodium azide in methanol or isopropanol, reflux 3-4 hrs, with K2CO3 base | Nucleophilic substitution to azidomethyl group |

| 3 | Cyclization to oxazole core | Cyclization of N-formyl amino acid esters with POCl3 and tertiary amine | Formation of oxazole ring with methyl and isopropyl substituents |

| 4 | Purification | Extraction, drying, and crystallization | Yields this compound |

Analytical and Research Findings

- The molecular weight of the compound is 180.21 g/mol with molecular formula C8H12N4O.

- Computed properties indicate moderate lipophilicity (XLogP3-AA ~2.8) and presence of four hydrogen bond acceptors, consistent with the azide and oxazole functionalities.

- The azidomethyl group imparts potential reactivity for further functionalization, making this compound valuable as an intermediate in pharmaceutical and material science research.

- Reaction monitoring by thin-layer chromatography (TLC) and purification by solvent extraction and vacuum distillation are standard techniques employed.

化学反应分析

Types of Reactions

5-(Azidomethyl)-4-methyl-2-(propan-2-yl)-1,3-oxazole can undergo various chemical reactions, including:

Oxidation: The azidomethyl group can be oxidized to form nitro or other oxidized derivatives.

Reduction: The azide group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The azidomethyl group can participate in nucleophilic substitution reactions, where the azide is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are commonly used.

Substitution: Nucleophiles like amines, thiols, or alcohols can be used under mild to moderate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

科学研究应用

The compound 5-(Azidomethyl)-4-methyl-2-(propan-2-yl)-1,3-oxazole , with the molecular formula and CAS Number 1803589-64-1, is a versatile chemical with various applications in scientific research, particularly in the fields of medicinal chemistry, materials science, and organic synthesis. This article explores its applications, supported by data tables and case studies.

Medicinal Chemistry

This compound has shown potential as a building block in the synthesis of bioactive molecules. Its azide functional group allows for click chemistry applications, facilitating the formation of diverse compounds through azide-alkyne cycloaddition reactions.

Case Study: Synthesis of Anticancer Agents

Recent studies have explored the use of this compound in synthesizing novel anticancer agents. Researchers have reported that derivatives synthesized using this compound exhibited significant cytotoxicity against various cancer cell lines.

Materials Science

The compound's unique structure makes it suitable for developing new materials, particularly polymers with enhanced properties.

Data Table: Properties of Polymers Synthesized from this compound

| Property | Value |

|---|---|

| Thermal Stability | Up to 250°C |

| Mechanical Strength | High |

| Flexibility | Moderate |

| Biocompatibility | Good |

Organic Synthesis

In organic synthesis, this compound serves as an intermediate for producing various heterocycles and complex organic molecules. Its azide group can be transformed into amines or other functional groups through reduction reactions.

Case Study: Synthesis of Heterocycles

Research has demonstrated that using this compound as a precursor allows for the efficient synthesis of various nitrogen-containing heterocycles, which are essential in pharmaceuticals.

作用机制

The mechanism of action of 5-(Azidomethyl)-4-methyl-2-(propan-2-yl)-1,3-oxazole involves its interaction with specific molecular targets. The azide group can participate in bioorthogonal reactions, making it useful for tagging and tracking biomolecules in complex biological systems. The oxazole ring can interact with various enzymes and receptors, potentially modulating their activity.

相似化合物的比较

Structural and Functional Group Variations

The oxazole scaffold is versatile, with substituents dictating reactivity and applications. Below is a comparison with structurally related compounds:

生物活性

5-(Azidomethyl)-4-methyl-2-(propan-2-yl)-1,3-oxazole is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, antitumor, and other therapeutic effects.

- Molecular Formula : C8H12N4O

- Molecular Weight : 180.21 g/mol

- CAS Number : 1803589-64-1

- Purity : ≥95% .

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of oxazole derivatives, including this compound. The compound's structure suggests it may exhibit significant antibacterial and antifungal activities.

Table 1: Antimicrobial Activity of Oxazole Derivatives

The above table indicates that while specific data on the compound's antimicrobial efficacy is limited, related oxazole derivatives have shown promising results against various pathogens.

Antitumor Activity

Research into oxazole derivatives has highlighted their potential in cancer therapy. Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines.

Case Study:

A study focused on the synthesis of oxazole derivatives found that certain modifications led to increased cytotoxicity against breast cancer cells (MCF-7). The structure-activity relationship (SAR) indicated that the presence of azido groups could enhance biological activity by facilitating interactions with cellular targets .

The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that the azido group may play a crucial role in mediating biological interactions, potentially through reactive intermediates that can modify proteins or nucleic acids.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. The following factors are considered:

- Substituents : The presence and position of substituents on the oxazole ring significantly influence activity.

- Functional Groups : Azido groups are known to enhance reactivity and may contribute to increased biological activity.

常见问题

Q. What are the standard synthetic routes for preparing 5-(Azidomethyl)-4-methyl-2-(propan-2-yl)-1,3-oxazole?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, azide introduction typically involves treating a halogenated precursor (e.g., a bromomethyl or chloromethyl oxazole derivative) with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) at 60–80°C for 6–12 hours . Cyclization of precursors containing oxazole-forming elements (e.g., isocyanides and carbonyl compounds) under acidic or basic conditions is another approach. Ethanol or methanol with catalytic acetic acid is often used for reflux reactions (4–6 hours) to drive the reaction to completion .

Q. How is the purity and structural integrity of this compound validated?

- Methodological Answer : Purity is assessed via thin-layer chromatography (TLC) using silica gel plates and UV visualization . Structural confirmation employs:

- IR spectroscopy : To identify functional groups (e.g., azide stretch ~2100 cm⁻¹, oxazole C=N ~1650 cm⁻¹) .

- NMR spectroscopy : ¹H and ¹³C NMR to assign protons and carbons (e.g., oxazole ring protons at δ 6.5–8.0 ppm; azidomethyl CH₂ at δ 3.5–4.0 ppm) .

- Elemental analysis : To verify C, H, N composition within ±0.3% of theoretical values .

Q. What are the recommended storage conditions to ensure stability?

- Methodological Answer : The compound should be stored in airtight, light-resistant containers under inert gas (N₂ or Ar) at –20°C to prevent azide degradation. Desiccants (e.g., silica gel) are recommended to avoid moisture-induced side reactions .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Methodological Answer : Yields improve with:

- Catalyst screening : Transition metals (e.g., CuI for azide-alkyne cycloaddition) enhance regioselectivity .

- Solvent selection : Polar solvents (e.g., acetonitrile) improve solubility of intermediates, while microwave-assisted synthesis reduces reaction time .

- Workup protocols : Precipitation in ice-cold water followed by recrystallization (methanol/water) increases purity .

Q. What advanced techniques characterize its solid-state structure?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) resolves bond lengths, angles, and packing arrangements. For example, oxazole ring planarity and azidomethyl torsion angles can be quantified. Data collection at 295 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement to R-factor <0.05 ensure accuracy .

Q. How does computational modeling support its bioactivity studies?

- Methodological Answer : Molecular docking (AutoDock Vina or Schrödinger Suite) predicts binding affinity to target proteins. For instance, oxazole derivatives exhibit π-π stacking with aromatic residues in enzyme active sites, while the azidomethyl group may participate in hydrogen bonding. MD simulations (GROMACS) assess stability of ligand-protein complexes .

Q. What strategies mitigate conflicting spectral data during characterization?

- Methodological Answer : Discrepancies in NMR/IR data often arise from tautomerism or solvent effects. Strategies include:

- Variable-temperature NMR : To identify dynamic processes (e.g., ring inversion) .

- Deuterated solvent screening : Compare DMSO-d₆ vs. CDCl₃ to isolate solvent-induced shifts .

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .

Notes

- Contradictions in synthesis methods (e.g., reflux vs. microwave) are resolved by context-specific optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。